molecular formula C13H20ClN3O2 B1420827 Ethyl 6-(1,4-diazepan-1-yl)pyridine-3-carboxylate hydrochloride CAS No. 1221726-03-9

Ethyl 6-(1,4-diazepan-1-yl)pyridine-3-carboxylate hydrochloride

Cat. No.: B1420827
CAS No.: 1221726-03-9
M. Wt: 285.77 g/mol
InChI Key: OFVOCTCCTMBMQV-UHFFFAOYSA-N
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Description

Ethyl 6-(1,4-diazepan-1-yl)pyridine-3-carboxylate hydrochloride is a chemical compound with the molecular formula C13H20ClN3O2 and a molecular weight of 285.77 g/mol . It is a derivative of pyridine and diazepane, and it is often used in research and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of Ethyl 6-(1,4-diazepan-1-yl)pyridine-3-carboxylate hydrochloride typically involves the reaction of ethyl nicotinate with 1,4-diazepane under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the product is purified through recrystallization or chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Ethyl 6-(1,4-diazepan-1-yl)pyridine-3-carboxylate hydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 6-(1,4-diazepan-1-yl)pyridine-3-carboxylate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 6-(1,4-diazepan-1-yl)pyridine-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The diazepane ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The pyridine ring can also participate in binding interactions, contributing to the compound’s overall biological effects .

Comparison with Similar Compounds

Ethyl 6-(1,4-diazepan-1-yl)pyridine-3-carboxylate hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combined structural features, which confer specific chemical reactivity and potential biological activity.

Properties

IUPAC Name

ethyl 6-(1,4-diazepan-1-yl)pyridine-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2.ClH/c1-2-18-13(17)11-4-5-12(15-10-11)16-8-3-6-14-7-9-16;/h4-5,10,14H,2-3,6-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFVOCTCCTMBMQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(C=C1)N2CCCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1221726-03-9
Record name 3-Pyridinecarboxylic acid, 6-(hexahydro-1H-1,4-diazepin-1-yl)-, ethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1221726-03-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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